Ethanol-1,1,2,2-d4-amine
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Overview
Description
2-Amino-1,1,2,2-tetradeuterioethanol is a deuterated compound, also known as 2-Aminoethan-1,1,2,2-d4-ol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1,2,2-tetradeuterioethanol typically involves the deuteration of ethanolamine. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common solvents used in the synthesis include chloroform, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production of 2-Amino-1,1,2,2-tetradeuterioethanol involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated compound. The production methods are optimized to ensure the efficient incorporation of deuterium atoms while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,1,2,2-tetradeuterioethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include deuterated derivatives of ethanolamine, which are used in various pharmaceutical and industrial applications .
Scientific Research Applications
2-Amino-1,1,2,2-tetradeuterioethanol is used in a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: The compound is used in biological studies to trace metabolic pathways and understand biochemical processes.
Medicine: It is used in the development of pharmaceutical compounds and inhibitors, particularly in cancer research.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1,1,2,2-tetradeuterioethanol involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound provide stability and allow for precise tracing in metabolic studies. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A non-deuterated analog of 2-Amino-1,1,2,2-tetradeuterioethanol.
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar properties but different structural features
Uniqueness
2-Amino-1,1,2,2-tetradeuterioethanol is unique due to its deuterium content, which provides enhanced stability and allows for its use in precise scientific studies. The deuterium atoms also make the compound valuable in tracing studies and in the development of deuterium-labeled pharmaceuticals .
Properties
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85047-08-1 |
Source
|
Record name | Ethanol-1,1,2,2-d4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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